(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol
Brand Name: Vulcanchem
CAS No.: 292055-72-2
VCID: VC8477954
InChI: InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1
SMILES: CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol

CAS No.: 292055-72-2

Cat. No.: VC8477954

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol - 292055-72-2

Specification

CAS No. 292055-72-2
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name (1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Standard InChI InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1
Standard InChI Key NDPTTXIBLSWNSF-CABZTGNLSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C
SMILES CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Canonical SMILES CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Synonyms

The IUPAC name of this compound is (1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol**, reflecting its relative stereochemistry at the two chiral centers . It is alternatively designated as rac erythro-dihydrobupropion, distinguishing it from its threo-diastereomer (CAS 153365-82-3) . Additional synonyms include:

  • 3-Chloro-α-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol

  • FR27514

  • SCHEMBL1227545 .

Registry Identifiers

  • CAS Numbers: 292055-72-2 (erythro form), 99102-04-2 .

  • PubChem CID: 9899562 .

  • ChEMBL ID: CHEMBL3544618 .

  • DSSTox Substance ID: DTXSID201016133 .

Structural and Stereochemical Features

Molecular Framework

The compound features a propanol backbone substituted with:

  • A tert-butylamino group (-NH-C(CH₃)₃) at the second carbon.

  • A 3-chlorophenyl group (C₆H₄Cl) at the first carbon .

Stereochemistry

The (R,S)** configuration denotes a racemic mixture of enantiomers with erythro stereochemistry, where the hydroxyl and tert-butylamino groups reside on opposite sides of the propanol plane . This contrasts with the threo-diastereomer, where these groups are on the same side .

Table 1: Stereochemical Comparison of Bupropion Metabolites

PropertyErythro-Dihydrobupropion (R*,S*)Threo-Dihydrobupropion (R*,R*)
CAS Number292055-72-2153365-82-3
ConfigurationOpposite substituentsSame-side substituents
Molecular FormulaC₁₃H₂₀ClNOC₁₃H₂₀ClNO
Density (g/cm³)1.078 (Predicted)1.078 (Predicted)

Physicochemical Properties

Spectral Characteristics

  • Mass Spectrometry: GC-MS data are cataloged under the Mass Spectrometry Committee of the American Academy of Forensic Sciences .

  • 3D Conformer Analysis: Interactive models highlight steric interactions between the tert-butylamino and 3-chlorophenyl groups .

Synthesis and Metabolic Pathways

Role as a Bupropion Metabolite

(R*,S*)-2-(T-Butylamino)-1-(3-chlorophenyl) propanol is produced via hepatic reduction of bupropion’s ketone group, forming a secondary alcohol . This metabolic step alters the compound’s bioavailability and clearance kinetics compared to the parent drug.

Synthetic Routes

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests:

  • Aldol Condensation: Between 3-chlorobenzaldehyde and a tert-butylamine-containing precursor.

  • Stereoselective Reduction: Using catalysts like NaBH₄ with chiral ligands to achieve erythro selectivity .

Pharmacological Relevance

Toxicological Considerations

  • Predicted pKa: 13.67±0.20, indicating weak basicity and potential ionization in physiological pH .

  • Storage Recommendations: -20°C to prevent racemization or degradation .

Analytical and Regulatory Status

Detection Methods

  • Chromatography: HPLC and GC-MS are employed for quantification in biological matrices .

  • Spectroscopy: IR and NMR aid in structural confirmation .

Regulatory Compliance

  • EPA DSSTox Classification: Listed under DTXSID201016133 for environmental monitoring .

  • Patents: Protected under WIPO patents for pharmaceutical applications .

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